N,N-Diethyl-3-oxobutyramide hydrochloride
Description
N,N-Diethyl-3-oxobutyramide hydrochloride is a chemical compound with the molecular formula C₈H₁₅NO₂·HCl (base structure: C₈H₁₅NO₂). Its non-salt form, N,N-diethyl-3-oxobutyramide, has a CAS registry number of 2235-46-3 and an EC number of 218-849-2 . The compound is characterized by a 3-oxobutyramide backbone substituted with two ethyl groups at the nitrogen atom. Key properties include:
- Molecular weight: 157.21 g/mol (base form) .
- IUPAC name: Butanamide, N,N-diethyl-3-oxo .
- Synonyms: Diethylacetoacetamide, N,N-Diethylacetoacetamide .
The compound is registered under the EU’s REACH regulation, indicating its industrial relevance .
Properties
CAS No. |
85153-53-3 |
|---|---|
Molecular Formula |
C8H15NO2.ClH C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
N,N-diethyl-3-oxobutanamide;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-4-9(5-2)8(11)6-7(3)10;/h4-6H2,1-3H3;1H |
InChI Key |
CJCNCCAZYAUMAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC(=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethyl-3-oxobutyramide hydrochloride can be synthesized through the reaction of diethylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or sodium hydroxide. This reaction yields N,N-Diethylacetoacetamide, which can be further hydrolyzed to N,N-Diethyl-3-oxobutyramide .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-3-oxobutyramide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-Diethyl-3-oxobutyramide hydrochloride is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties and as a building block for drug development .
Industry: In industrial applications, this compound is used in the synthesis of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-oxobutyramide hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through modulation of enzymatic activity and interaction with cellular receptors .
Comparison with Similar Compounds
2-Chloro-N,N-diethyl-3-oxobutyramide
- CAS : 15844-87-8 .
- Molecular formula: C₈H₁₃ClNO₂.
- Molecular weight : 191.65 g/mol.
- Regulatory status : Listed in the EC Inventory and EINECS (239-950-8) .
- Key differences : The addition of a chlorine atom at the 2-position increases molecular weight and lipophilicity compared to the parent compound. Safety data sheets highlight precautions for inhalation and handling .
2,2,4-Trichloro-N,N-diethyl-3-oxobutyramide
- CAS : 85237-90-7 .
- Molecular formula: C₈H₁₂Cl₃NO₂.
- Molecular weight : 260.55 g/mol.
- LogP : 2.33 (indicative of moderate lipophilicity) .
- Applications : Used in reverse-phase HPLC analysis, demonstrating its stability and suitability for chromatographic separation .
- Key differences: Triple chlorine substitution significantly increases molecular weight and logP, enhancing its utility in analytical methods requiring non-polar interactions.
N-(4-Nitrophenyl)-3-oxobutyramide
- CAS : 4835-39-6 .
- Molecular formula : C₁₀H₁₀N₂O₄.
- Molecular weight : 222.20 g/mol.
- Key differences : The nitro group at the 4-position introduces strong electron-withdrawing effects, altering reactivity and solubility compared to alkyl-substituted analogs.
Data Table: Structural and Functional Comparison
Key Research Findings
- Substituent Effects: Chlorination increases molecular weight and lipophilicity, making chloro-derivatives suitable for HPLC applications .
- Regulatory Status : The parent compound and its 2-chloro derivative are listed in major chemical inventories (EINECS, EC), ensuring compliance in industrial use .
- Analytical Utility : The trichloro derivative’s logP (2.33) and stability under reverse-phase HPLC conditions highlight its role in method development .
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